

# Clinical Activity in Hematologic Malignancies

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## Compound Focus: Afuresertib

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The following table summarizes key efficacy findings from clinical studies of **afuresertib** in patients with advanced hematologic malignancies.

Malignancy Type	Clinical Activity / Response	Study Details
<b>Multiple Myeloma (MM)</b>	Partial Response (PR): 3 patients Minimal Response (MR): 3 patients [1] [2]	Phase 1 study (N=73); patients were heavily pretreated (median of 5.5 prior lines of therapy) [1].
<b>Non-Hodgkin Lymphoma (NHL)</b>	Clinical activity observed [1]	Phase 1 study [1].
<b>Langerhans Cell Histiocytosis (LCH)</b>	Clinical activity observed [1]	Phase 1 study [1].
<b>Hodgkin Disease (HD)</b>	Clinical activity observed [1]	Phase 1 study [1].

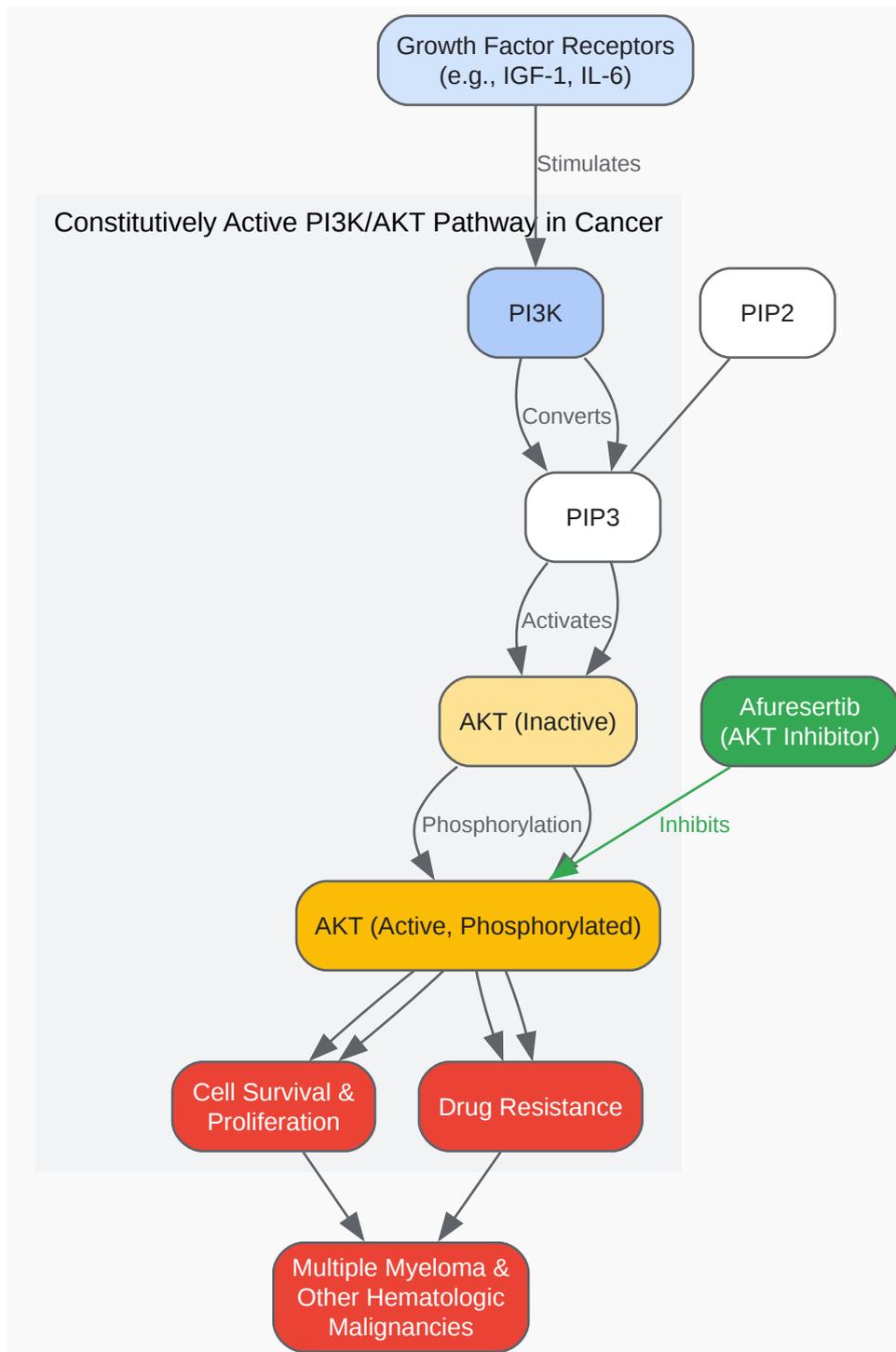
## Preclinical Evidence and Mechanism of Action

**Afuresertib** is a potent, oral, ATP-competitive, and reversible **pan-AKT kinase inhibitor** that targets all three AKT isoforms (AKT1, AKT2, AKT3) [3] [4].

- **Potency:** It exhibits low-nanomolar inhibitory activity with  $K_{is}$  of **0.08 nM for AKT1, 2 nM for AKT2, and 2.6 nM for AKT3** [4] [5].
- **Preclinical Activity:** The drug potently inhibited cell proliferation in a wide panel of hematologic cancer cell lines, with a high frequency of sensitivity in **T-cell acute lymphoblastic leukemia (T-ALL), B-cell ALL (B-ALL), chronic lymphocytic leukemia (CLL), and non-Hodgkin lymphoma (NHL)** [1].

- **Mechanism:** In sensitive T-ALL cell lines, **afuresertib** induced apoptosis, evidenced by the accumulation of a sub-G1 population and increased caspase-3/7 activity in a dose-dependent manner [1].

The diagram below illustrates the role of AKT in cancer signaling and the mechanism of **afuresertib**.



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## Dosing, Safety, and Tolerability

- **Maximum Tolerated Dose (MTD):** The MTD for **afuresertib** as a single agent was established at **125 mg per day** [1]. When combined with bortezomib and dexamethasone, the MTD was higher, at **150 mg per day** [6].
- **Most Frequent Adverse Events:** The most common side effects were generally Grade 1-2 and manageable, including **nausea (35.6%), diarrhea (32.9%), and dyspepsia (24.7%)** [1]. In combination therapy, **diarrhea, fatigue, and thrombocytopenia** were more frequent [6].
- **Dose-Limiting Toxicities (DLTs):** Liver function test abnormalities were the DLTs that defined the single-agent MTD [1]. In combination therapy, rash was also a common DLT [6].

## Activity in Combination Therapy

A phase 1b study evaluated **afuresertib** in combination with bortezomib and dexamethasone in patients with relapsed/refractory multiple myeloma [6].

- **Efficacy:** The confirmed overall response rate (ORR) was **41%** in the dose-escalation cohort (N=34) and **61%** in the initial patients from the expansion cohort (N=23) [6].
- **Patient Population:** Patients were heavily pretreated (median of 3.5 prior lines), with 88% previously exposed to proteasome inhibitors and 85% exposed to both proteasome inhibitors and immunomodulatory drugs [6].

## Biomarker Insights and Future Directions

- **Biomarker Analysis:** In a phase II ovarian cancer trial, an exploratory analysis suggested that patients with tumors positive for **phospho-AKT** might derive greater benefit from **afuresertib** combination therapy [3]. This highlights a potential strategy for identifying responsive patients.
- **Synergistic Potential:** Computational modeling in other cancers, like melanoma and colorectal cancer, has predicted that simultaneous inhibition of AKT and other pathway nodes (such as MDM2 or mTOR) could be a highly effective strategy [7] [8], though this remains to be validated clinically in hematologic malignancies.

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